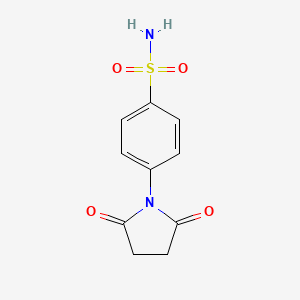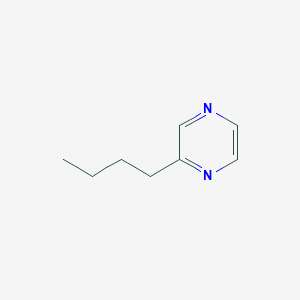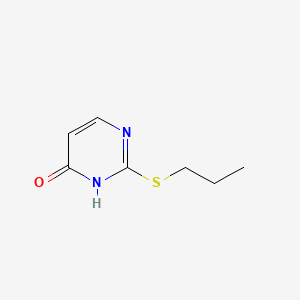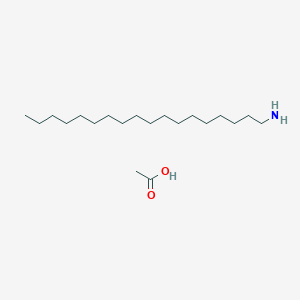![molecular formula C12H11NO3S B1583923 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 23353-14-2](/img/structure/B1583923.png)
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Vue d'ensemble
Description
2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has a methoxyphenyl group attached to the thiazole ring, which can significantly influence its chemical and biological properties.
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which include [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target it interacts with.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid could have a range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of the thiazole ring to the active sites of enzymes, thereby modulating their activity. Additionally, the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biochemical properties .
Cellular Effects
The effects of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to changes in downstream gene expression. It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The thiazole ring is particularly important for binding interactions, while the methoxyphenyl group can enhance the compound’s affinity for its targets. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular functions, such as alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, while the thiazole ring can facilitate binding to transport proteins .
Subcellular Localization
The subcellular localization of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biological effects. For example, it may localize to the mitochondria, where it can influence energy metabolism and oxidative stress responses. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 4-methoxyphenylacetic acid with thioamides or thiourea under specific conditions. One common method includes the use of α-bromo-4-methoxyphenyl acetic acid ethyl ester as a starting material, which reacts with thiourea to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines.
Applications De Recherche Scientifique
2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenylacetic acid: Similar in structure but lacks the thiazole ring.
4-Methoxyphenylacetic acid: Another related compound with different biological activities.
Thiazole derivatives: Various thiazole derivatives with different substituents exhibit diverse biological activities
Uniqueness
2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the methoxyphenyl group and the thiazole ring, which together contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Propriétés
IUPAC Name |
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-10-4-2-8(3-5-10)12-13-9(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRQFRXTBPYUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353320 | |
| Record name | [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23353-14-2 | |
| Record name | [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















